molecular formula C7H5Cl2FZn B13909630 4-Chloro-3-fluorobenzylzinc chloride

4-Chloro-3-fluorobenzylzinc chloride

Cat. No.: B13909630
M. Wt: 244.4 g/mol
InChI Key: MNLMJOXNKWFQMT-UHFFFAOYSA-M
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Description

The compound with the identifier MFCD11226471 is known as 4-Chloro-3-Fluorobenzylzinc chloride. It is a chemical reagent used in various organic synthesis reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran, a common solvent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-Fluorobenzylzinc chloride is prepared through the reaction of 4-chloro-3-fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

4-Chloro-3-Fluorobenzyl chloride+Zn4-Chloro-3-Fluorobenzylzinc chloride\text{4-Chloro-3-Fluorobenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 4-Chloro-3-Fluorobenzyl chloride+Zn→4-Chloro-3-Fluorobenzylzinc chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification and concentration to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-Fluorobenzylzinc chloride primarily undergoes substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and other carbonyl compounds.

    Conditions: Typically, these reactions are carried out at low temperatures to control the reactivity of the zinc reagent.

Major Products

The major products formed from reactions involving this compound are substituted benzyl compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Chloro-3-Fluorobenzylzinc chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-Fluorobenzylzinc chloride involves the formation of a carbon-zinc bond, which acts as a nucleophile in substitution reactions. The zinc atom stabilizes the negative charge on the carbon, allowing it to react with electrophiles to form new carbon-carbon bonds. This mechanism is crucial in the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzylzinc chloride
  • 3-Fluorobenzylzinc chloride
  • Benzylzinc chloride

Uniqueness

4-Chloro-3-Fluorobenzylzinc chloride is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring. This combination of substituents provides distinct reactivity and selectivity in organic synthesis compared to other benzylzinc chlorides .

Properties

Molecular Formula

C7H5Cl2FZn

Molecular Weight

244.4 g/mol

IUPAC Name

1-chloro-2-fluoro-4-methanidylbenzene;chlorozinc(1+)

InChI

InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

MNLMJOXNKWFQMT-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)F.Cl[Zn+]

Origin of Product

United States

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